NS8593 hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de NS 8593 est un inhibiteur puissant et sélectif des canaux potassiques activés par le calcium à faible conductance (canaux SK). Il inhibe de manière réversible les courants médiés par SK3 avec une constante de dissociation (Kd) de 77 nanomolaires. Ce composé inhibe tous les sous-types SK1-3 de manière dépendante du calcium et n'affecte pas les canaux potassiques activés par le calcium à conductance intermédiaire et élevée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de NS 8593 implique la préparation de la N-[(1R)-1,2,3,4-tétrahydro-1-naphtalényl]-1H-benzimidazol-2-amine, suivie de sa conversion en sel de chlorhydrate. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de NS 8593 ne sont pas largement documentées dans le domaine public. Il est probable que la synthèse à grande échelle suit des principes similaires à la synthèse à l'échelle du laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de NS 8593 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de NS 8593 comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les conditions de réaction varient en fonction de la transformation souhaitée, la température, la pression et le temps de réaction étant des paramètres critiques .

Produits principaux

Les produits principaux formés à partir des réactions du chlorhydrate de NS 8593 dépendent de la voie réactionnelle spécifique. Par exemple, les réactions de substitution peuvent donner des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à des changements dans l'état d'oxydation du composé .

Applications de la recherche scientifique

Le chlorhydrate de NS 8593 a une large gamme d'applications de recherche scientifique, y compris, mais sans s'y limiter :

Chimie : Utilisé comme composé outil pour étudier la fonction et la régulation des canaux potassiques activés par le calcium à faible conductance

Biologie : Employé dans la recherche pour comprendre le rôle des canaux SK dans divers processus physiologiques, tels que l'excitabilité neuronale et la transduction du signal

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques, tels que l'épilepsie et la maladie de Parkinson, en modulant l'activité des canaux SK

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les canaux SK pour diverses indications thérapeutiques

Mécanisme d'action

Le chlorhydrate de NS 8593 exerce ses effets en inhibant sélectivement les canaux potassiques activés par le calcium à faible conductance. Il se lie aux canaux SK et réduit leur sensibilité au calcium, diminuant ainsi le courant d'après-hyperpolarisation dans les neurones. Cette modulation de l'activité des canaux SK affecte l'excitabilité neuronale et les schémas de décharge, ce qui peut avoir des implications thérapeutiques pour les troubles neurologiques .

Applications De Recherche Scientifique

NS 8593 hydrochloride has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a tool compound to study the function and regulation of small conductance calcium-activated potassium channels

Biology: Employed in research to understand the role of SK channels in various physiological processes, such as neuronal excitability and signal transduction

Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and Parkinson’s disease, by modulating SK channel activity

Industry: Utilized in the development of new pharmacological agents targeting SK channels for various therapeutic indications

Mécanisme D'action

NS 8593 hydrochloride exerts its effects by selectively inhibiting small conductance calcium-activated potassium channels. It binds to the SK channels and reduces their calcium sensitivity, thereby decreasing the afterhyperpolarization current in neurons. This modulation of SK channel activity affects neuronal excitability and firing patterns, which can have therapeutic implications for neurological disorders .

Comparaison Avec Des Composés Similaires

Composés similaires

Apamine : Une toxine peptidique qui inhibe sélectivement les canaux SK mais possède un site de liaison et un mécanisme d'action différents de ceux du chlorhydrate de NS 8593

UCL 1684 : Un autre inhibiteur des canaux SK avec une structure chimique et des propriétés de liaison distinctes

TRAM-34 : Un inhibiteur des canaux potassiques activés par le calcium à conductance intermédiaire, qui diffère du chlorhydrate de NS 8593 par sa sélectivité et ses canaux cibles

Unicité

Le chlorhydrate de NS 8593 est unique en son genre par son inhibition réversible des canaux SK et sa capacité à cibler sélectivement les sous-types SK1-3 sans affecter les canaux potassiques activés par le calcium à conductance intermédiaire et élevée. Cette sélectivité en fait un outil précieux pour étudier la fonction des canaux SK et développer des thérapies ciblées .

Activité Biologique

NS8593 hydrochloride, a small-molecule inhibitor of small-conductance calcium-activated potassium (SK) channels, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and cancer. This article delves into the biological activity of NS8593, highlighting its mechanisms, effects on various cell types, and implications for disease treatment.

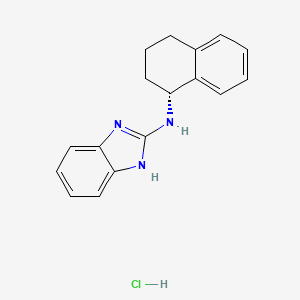

NS8593 is chemically characterized as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine hydrochloride. It exhibits high purity (>98% HPLC) and is known to reversibly inhibit SK channel-mediated currents in both human and rat tissues. The compound specifically targets SK1, SK2, and SK3 subtypes in a calcium-dependent manner, with dissociation constants (Kd) reported at 0.42 μM, 0.60 μM, and 0.73 μM respectively at a calcium concentration of 0.5 μM .

Antiarrhythmic Effects

Research indicates that NS8593 has significant antiarrhythmic properties. In studies involving atrial myocytes, NS8593 effectively inhibited sodium-mediated parameters associated with atrial fibrillation (AF). Specifically, it caused:

- Prolongation of Effective Refractory Period (ERP) : At concentrations of 3–10 μM, NS8593 selectively prolonged ERP in atrial tissues while having minimal effects on ventricular tissues .

- Depression of Atrial Excitability : The compound demonstrated a potent rate-dependent depression of excitability in atrial cells but not in ventricular cells .

The electrophysiological effects were characterized by a shift in steady-state inactivation to negative potentials in atrial myocytes without affecting ventricular myocytes .

Case Study: Atrial Fibrillation Models

In an experimental model using acetylcholine to induce AF, NS8593 was able to prevent the induction of AF in all tested preparations. This suggests its potential utility as an antiarrhythmic agent targeting atrial-selective pathways .

Effects on Breast Cancer Cells

NS8593 has also been investigated for its effects on breast cancer cell lines, particularly MDA-MB-231 cells. Studies have shown that this compound can inhibit cell growth and metastasis, indicating a potential role in cancer therapy . The mechanisms behind this activity may involve modulation of ion channel activity that influences cellular proliferation and survival pathways.

Summary of Research Findings

Propriétés

IUPAC Name |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEKCDTXUUPBNA-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746658 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875755-24-1 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.